molecular formula C18H14ClN3O3 B12047137 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide CAS No. 477730-38-4

2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide

Cat. No.: B12047137
CAS No.: 477730-38-4
M. Wt: 355.8 g/mol
InChI Key: JGUJTIWNPRQWRL-KEBDBYFISA-N
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Description

2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide ( 477730-38-4) is a chemical compound with a molecular formula of C18H14ClN3O3 and a molecular weight of 355.78 g/mol . It is supplied with a purity of 95% or higher and should be stored at 2-8°C . This compound belongs to the class of quinoline derivatives, a family of heterocyclic aromatic compounds known for a wide spectrum of significant biological and pharmacological activities. Quinolines and their fused or binary heterocyclic systems have been extensively investigated for their potential as antimicrobial , anticancer , anti-inflammatory , and antiviral agents . The molecular structure of this specific compound incorporates a hydrazide moiety linked to a quinolin-2-one scaffold, a feature present in various biologically active molecules. For instance, related hydrazone derivatives built upon similar frameworks have been studied as promising scaffolds for medicinal chemistry and have demonstrated potent biological activities in research settings . The presence of the 2-chlorophenoxy group may further influence its physicochemical properties and interaction with biological targets. This product is intended for research applications only, such as in vitro biological screening, the synthesis of more complex heterocyclic systems, and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

477730-38-4

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H14ClN3O3/c19-14-6-2-4-8-16(14)25-11-17(23)22-20-10-13-9-12-5-1-3-7-15(12)21-18(13)24/h1-10H,11H2,(H,21,24)(H,22,23)/b20-10+

InChI Key

JGUJTIWNPRQWRL-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)COC3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This is followed by the conversion of the acid to its corresponding hydrazide using hydrazine hydrate.

    Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde under reflux conditions in the presence of an acid catalyst. This step results in the formation of the final product, 2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, as well as substituted chlorophenoxy compounds.

Scientific Research Applications

2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is a complex organic compound with a unique molecular structure. It consists of a chlorophenoxy group and a hydrazide moiety linked to a quinoline derivative. The systematic name indicates the presence of multiple functional groups, including a hydrazone linkage, which is important for its reactivity and interaction with biological targets.

Potential Applications
The unique structure of 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide allows for various applications:

  • Interaction with biological macromolecules This compound can interact with proteins and nucleic acids, potentially leading to various biological activities.
  • Enhancement of biological activity The presence of both chlorophenoxy and quinoline moieties distinguishes it from similar compounds, potentially enhancing its biological activity and application scope.

Biological Activities
Research indicates that compounds similar to 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide exhibit significant biological activities:

Structural Comparison
Several compounds share structural features with 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide.

Compound NameStructure FeaturesBiological ActivityUniqueness
2-AminoquinolineContains amino group; simpler structureAntimicrobialLacks hydrazone linkage
4-HydroxyquinolineHydroxy group at position 4AnticancerMore hydroxyl groups
N'-PhenylhydrazineSimple hydrazine derivativeAntimicrobialLacks quinoline structure
3-(Chlorophenyl)hydrazoneHydrazone structure; no quinolineAntimicrobialNo additional functional groups

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Modifications in the Hydrazone Moiety

Compound 4q : (E)-N′-((2-(4-Chlorophenyl)pyrimidin-5-yl)methylene)-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide
  • Key Differences: Incorporates a pyrimidine ring instead of quinoline and a 4-chlorophenyl group.
  • Activity : Demonstrated superior VEGFR2 inhibition (IC₅₀ = 0.89 µM) compared to the parent compound in glioblastoma models, attributed to enhanced π-π stacking with kinase active sites .
  • ADME Profile : Higher logP (3.2 vs. 2.8) suggests improved membrane permeability but reduced aqueous solubility .
Compound 4w : (E)-N′-((4′-Chloro-[1,1′-biphenyl]-4-yl)methylene)-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide
  • Key Differences: Biphenyl substituent replaces chlorophenoxy.
  • Activity: Moderate cytotoxicity (IC₅₀ = 5.2 µM against U87 cells) but lower selectivity due to non-specific interactions with off-target kinases .

Variations in the Aromatic Core

Compound from : (E)-N′-((2-(4-fluorophenoxy)quinolin-3-yl)methylene)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide
  • Key Differences: Fluorophenoxy and nitroimidazole substituents.
  • Activity: Potent EGFR/HER-2 dual inhibition (IC₅₀ = 0.45 µM) with 80% cytotoxicity in lung adenocarcinoma cells. The electron-withdrawing nitro group enhances binding to ATP pockets .
Compound from : N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
  • Key Differences: Indole and triazole-thioether moieties replace quinoline.
  • Activity: Selective cytotoxicity against melanoma cells (IGR39 IC₅₀ = 1.2 µM) via ROS-mediated apoptosis. The triazole-thioether group improves redox modulation .

Substituent Effects on Pharmacokinetics

Compound logP Solubility (µg/mL) PAMPA Permeability (×10⁻⁶ cm/s) CYP3A4 Inhibition (%)
Target Compound 2.8 12.5 8.7 22
4q 3.2 6.8 12.4 35
Compound 3.5 4.2 9.1 45
Compound 2.5 18.9 5.3 15

Trends :

  • Bulky hydrophobic groups (e.g., biphenyl in 4w) increase logP but reduce solubility.
  • Electron-withdrawing substituents (e.g., nitro in compound) correlate with higher CYP3A4 inhibition.

Anticancer Efficacy

  • Target Compound : Moderate activity against glioblastoma (IC₅₀ = 4.5 µM in U87 cells) via VEGFR2 suppression .
  • Compound 4q : Enhanced potency (IC₅₀ = 0.89 µM) due to optimized kinase binding .
  • Compound: Melanoma-specific cytotoxicity (IC₅₀ = 1.2 µM) through ROS generation .

Antiviral Activity

  • Compound from : Derived from 2-cyano-N′-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide, showed 90% inhibition of IBD virus replication at 10 µM. The cyano group enhances nucleophilic attack on viral proteases .

Mechanistic Insights

  • Kinase Inhibition: Quinoline-based derivatives (e.g., target compound, 4q) bind to VEGFR2’s hydrophobic back pocket via the 2-oxo group, while pyrimidine analogs (4q) engage in hydrogen bonding with Lys868 .
  • Cytotoxicity : Electron-deficient aromatic systems (e.g., nitroimidazole in compound) stabilize charge-transfer complexes with DNA, inducing strand breaks .

Biological Activity

2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide (CAS No. 477730-38-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenoxy group and a quinoline derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is C18H14ClN3O3C_{18}H_{14}ClN_{3}O_{3}, with a molecular weight of 355.78 g/mol. The structure includes a chlorophenoxy moiety linked to a quinoline derivative through an acetohydrazide functional group, which may facilitate interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The chlorophenoxy group may interact with hydrophobic pockets in target proteins, while the quinoline moiety can engage in π-π stacking with aromatic residues in enzymes or receptors, potentially modulating their activity.
  • Cellular Interactions : The compound may influence cellular pathways involved in proliferation and apoptosis, although specific pathways remain to be elucidated.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Compound Target Organism Activity
Quinoline DerivativesE. coliModerate
Quinoline DerivativesS. aureusHigh

Anticancer Activity

Research has also explored the anticancer potential of similar compounds. For example, studies on quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). These findings suggest that 2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide may possess similar properties.

Case Study: Anticancer Effects

A study evaluating the cytotoxicity of related compounds found that at concentrations of 10 µM, several derivatives exhibited over 70% inhibition of cell viability in HT-29 cells. This indicates a promising avenue for further exploration.

Anti-inflammatory Activity

The anti-inflammatory effects of quinoline-based compounds have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.

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